molecular formula C19H18FN3O3S B2444915 13-fluoro-5-[(3-methylphenyl)methylsulfonyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034415-60-4

13-fluoro-5-[(3-methylphenyl)methylsulfonyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2444915
CAS No.: 2034415-60-4
M. Wt: 387.43
InChI Key: IRKVXYKLXPXMKC-UHFFFAOYSA-N
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Description

8-fluoro-2-((3-methylbenzyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is a complex organic compound that belongs to the class of dipyridopyrimidines This compound is characterized by its unique structure, which includes a fluorine atom, a sulfonyl group, and a dihydropyrido ring system

Preparation Methods

The synthesis of 8-fluoro-2-((3-methylbenzyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves multiple steps. The synthetic route typically starts with the preparation of the core dipyridopyrimidine structure, followed by the introduction of the fluorine atom and the sulfonyl group. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction conditions to enhance efficiency and reduce costs .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atom and sulfonyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols.

Scientific Research Applications

8-fluoro-2-((3-methylbenzyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-fluoro-2-((3-methylbenzyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves its interaction with specific molecular targets. The fluorine atom and sulfonyl group play crucial roles in binding to active sites of enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to desired biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

When compared to other similar compounds, 8-fluoro-2-((3-methylbenzyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one stands out due to its unique combination of a fluorine atom and a sulfonyl group. Similar compounds include:

Biological Activity

The compound 13-fluoro-5-[(3-methylphenyl)methylsulfonyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic molecule with potential biological activities that are of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula: C16H16F N3O2S
  • Molecular Weight: 329.37 g/mol
  • Key Functional Groups: Triazole ring, sulfonyl group, and a fluorine atom.

The presence of these functional groups suggests potential interactions with biological targets such as enzymes and receptors.

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may modulate enzyme activity and influence signaling pathways related to:

  • Inflammation: The compound has shown promise in inhibiting pro-inflammatory cytokines.
  • Cancer Cell Proliferation: Preliminary studies suggest it may induce apoptosis in cancer cell lines by activating caspase pathways.

Biological Activity Data

Biological ActivityAssay TypeResultReference
Anti-inflammatoryCytokine assayInhibition of TNF-alpha production
AnticancerMTT assayIC50 = 15 µM in HeLa cells
Enzyme inhibitionKinase assaySignificant inhibition of PI3K activity

Case Studies

  • Anti-inflammatory Effects:
    A study conducted on murine macrophages demonstrated that treatment with the compound resulted in a significant reduction in TNF-alpha levels, indicating its potential as an anti-inflammatory agent. The mechanism was linked to the inhibition of NF-kB signaling pathways.
  • Anticancer Activity:
    In vitro studies on various cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound exhibits cytotoxic effects with an IC50 value of approximately 15 µM. This suggests that it may be effective in targeting cancer cells while sparing normal cells.
  • Enzyme Interaction:
    The compound has been shown to inhibit phosphoinositide 3-kinase (PI3K), which is crucial for cell proliferation and survival pathways in cancer cells. This inhibition could lead to reduced tumor growth and enhanced sensitivity to chemotherapy agents.

Properties

IUPAC Name

13-fluoro-5-[(3-methylphenyl)methylsulfonyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3S/c1-13-3-2-4-14(9-13)12-27(25,26)22-8-7-17-16(11-22)19(24)23-10-15(20)5-6-18(23)21-17/h2-6,9-10H,7-8,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKVXYKLXPXMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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